molecular formula C20H22FN3O2 B2832791 1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894036-98-7

1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2832791
CAS RN: 894036-98-7
M. Wt: 355.413
InChI Key: SACUZKJGUXHNSW-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic molecule. It likely contains a urea group (NH2-CO-NH2) and a pyrrolidinone group (a five-membered ring containing nitrogen and a carbonyl group), among other functional groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via multi-step reactions involving the reaction of appropriate precursors . The synthesis of related compounds often involves reactions such as condensation, substitution, and cyclization .

Scientific Research Applications

Organic Synthesis and Chemical Studies

Ureas, particularly those with specific substituents like "1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea," have been studied for their complexation behavior and their potential to form hydrogen bonds in organic synthesis. For instance, the study by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, providing insights into the substituent effect on complexation, crucial for drug design and supramolecular chemistry (Ośmiałowski et al., 2013).

Materials Science

In materials science, urea derivatives have been incorporated into the design of electron transport layers (ETLs) for high-efficiency solar cells. The research by Wang et al. (2018) demonstrated that urea-doped ZnO films significantly improve the power conversion efficiency of inverted polymer solar cells, highlighting the potential of urea derivatives in enhancing renewable energy technologies (Wang et al., 2018).

Pharmacological Applications

Urea compounds have also been evaluated for their pharmacological activities, such as inhibiting specific enzymes relevant to diseases. Thalluri et al. (2014) discussed the synthesis of ureas from carboxylic acids, showcasing their application in developing potential therapeutic agents by targeting enzyme mechanisms (Thalluri et al., 2014).

properties

IUPAC Name

1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-2-23(13-15-6-4-3-5-7-15)20(26)22-17-12-19(25)24(14-17)18-10-8-16(21)9-11-18/h3-11,17H,2,12-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACUZKJGUXHNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

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